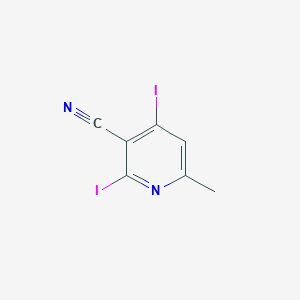
2,4-Diiodo-6-methylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diiodo-6-methylnicotinonitrile is a chemical compound with the molecular formula C₇H₄I₂N₂ It is a derivative of nicotinonitrile, characterized by the presence of two iodine atoms at positions 2 and 4, and a methyl group at position 6 on the pyridine ring
Méthodes De Préparation
The synthesis of 2,4-Diiodo-6-methylnicotinonitrile typically involves multicomponent reactions. One common method includes the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . The reaction conditions often involve the use of ethanol (EtOH) as a solvent at room temperature (20°C). The process may also include regioselective alkylation with alkyl halides, followed by treatment with potassium hydroxide (KOH) in dimethylformamide (DMF) to generate the desired product .
Analyse Des Réactions Chimiques
2,4-Diiodo-6-methylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution: The iodine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Applications De Recherche Scientifique
2,4-Diiodo-6-methylnicotinonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Industry: It is used in the production of high-quality reference standards for pharmaceutical testing.
Mécanisme D'action
The mechanism of action of 2,4-Diiodo-6-methylnicotinonitrile is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets and pathways. For example, derivatives of nicotinonitrile can act as inhibitors of enzymes or receptors involved in various biological processes .
Comparaison Avec Des Composés Similaires
2,4-Diiodo-6-methylnicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
2,6-Dichloro-4-methylnicotinonitrile: This compound undergoes regioselective nucleophilic substitution reactions similar to this compound.
2-Bromo-4-methylnicotinonitrile: Used as an intermediate in the synthesis of nevirapine, a non-nucleosidic reverse transcriptase inhibitor for HIV treatment.
6-Alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles: These derivatives are synthesized through multicomponent reactions and have various applications in chemistry and biology.
Propriétés
Formule moléculaire |
C7H4I2N2 |
|---|---|
Poids moléculaire |
369.93 g/mol |
Nom IUPAC |
2,4-diiodo-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4I2N2/c1-4-2-6(8)5(3-10)7(9)11-4/h2H,1H3 |
Clé InChI |
FNEYKRMDWGXOGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)I)C#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



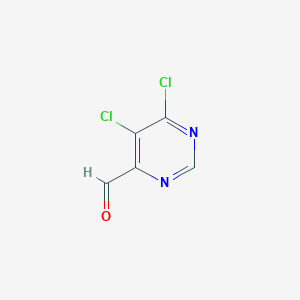


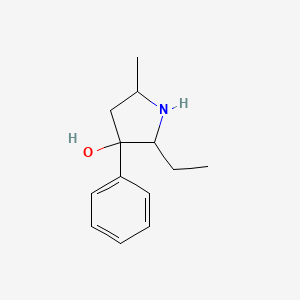
![2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine](/img/structure/B13102079.png)



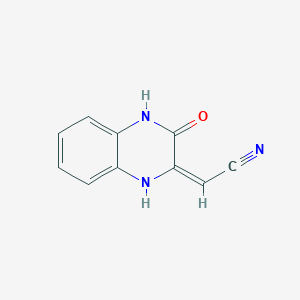
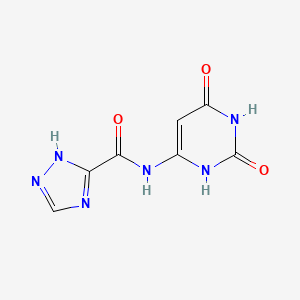
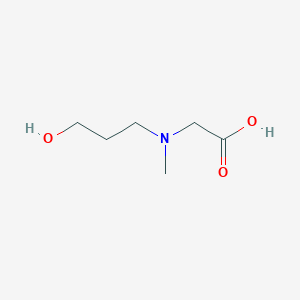
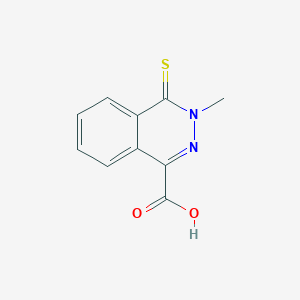
![(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13102129.png)
